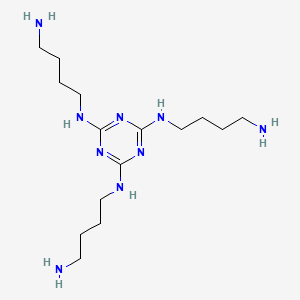
N~2~,N~4~,N~6~-Tris(4-aminobutyl)-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~4~,N~6~-Tris(4-aminobutyl)-1,3,5-triazine-2,4,6-triamine is a triazine-based compound characterized by the presence of three aminobutyl groups attached to the triazine ring. Triazine compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~,N~6~-Tris(4-aminobutyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with 4-aminobutylamine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction temperature is maintained at around 0-5°C initially and then allowed to reach room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~4~,N~6~-Tris(4-aminobutyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various alkylating agents or acylating agents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could result in alkylated or acylated triazine compounds.
Scientific Research Applications
N~2~,N~4~,N~6~-Tris(4-aminobutyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N2,N~4~,N~6~-Tris(4-aminobutyl)-1,3,5-triazine-2,4,6-triamine would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The aminobutyl groups could facilitate binding to specific sites, while the triazine ring might provide stability and specificity.
Comparison with Similar Compounds
Similar Compounds
Melamine: A triazine compound with three amino groups, used in the production of plastics and resins.
Cyanuric Acid: A triazine compound with three hydroxyl groups, used in swimming pool disinfectants and herbicides.
Atrazine: A triazine herbicide used to control broadleaf weeds and grasses.
Uniqueness
N~2~,N~4~,N~6~-Tris(4-aminobutyl)-1,3,5-triazine-2,4,6-triamine is unique due to the presence of aminobutyl groups, which can impart specific properties such as increased solubility, reactivity, and potential biological activity compared to other triazine compounds.
Properties
CAS No. |
112526-30-4 |
|---|---|
Molecular Formula |
C15H33N9 |
Molecular Weight |
339.48 g/mol |
IUPAC Name |
2-N,4-N,6-N-tris(4-aminobutyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C15H33N9/c16-7-1-4-10-19-13-22-14(20-11-5-2-8-17)24-15(23-13)21-12-6-3-9-18/h1-12,16-18H2,(H3,19,20,21,22,23,24) |
InChI Key |
DFGHQOGJILZLPD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC1=NC(=NC(=N1)NCCCCN)NCCCCN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















